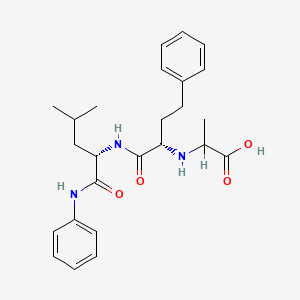
Hydroxythiohomosildenafil
Descripción general
Descripción
Hydroxythiohomosildenafil is an analogue of sildenafil . It is identified by the substitution of a sulfur atom for an oxygen atom in the pyrazolopyrimidine moiety, and a hydroxyethyl group instead of a methyl group is attached to the piperazinyl nitrogen .
Molecular Structure Analysis
The molecular formula of this compound is C23H32N6O4S2 . The structure of the compound was elucidated using ESI-MS/MS, NMR, UV, and IR .Aplicaciones Científicas De Investigación
Control de Calidad de Suplementos Dietéticos
Hydroxythiohomosildenafil se utiliza en el campo del control de calidad de suplementos dietéticos. Se identifica como un adulterante ilegal en los suplementos dietéticos . Se ha desarrollado un método para la separación e identificación de this compound de los suplementos dietéticos utilizando cromatografía líquida de alta resolución-espectrometría de masas .
Tratamiento de la Disfunción Eréctil
this compound es un análogo del sildenafilo, un medicamento utilizado para tratar la disfunción eréctil . Se encuentra a menudo en suplementos dietéticos comercializados para mejorar el rendimiento sexual .
Identificación de Drogas
this compound se utiliza en los procesos de identificación de drogas. El compuesto puede separarse e identificarse de otros compuestos similares utilizando cromatografía líquida de alta resolución-espectrometría de masas .
Seguridad de los Medicamentos
La presencia de this compound en los suplementos dietéticos representa un riesgo para los consumidores, especialmente para aquellos con enfermedades cardiovasculares, ya que puede interactuar con los nitratos que se encuentran en algunos medicamentos de prescripción . Por lo tanto, su detección y eliminación de estos productos son cruciales para la seguridad del consumidor .
Cumplimiento de la Ley de Drogas
La detección de this compound es importante en el campo del cumplimiento de la ley de drogas. Dado que es un adulterante ilegal en los suplementos dietéticos, su identificación ayuda en la regulación y el control de tales productos .
Investigación Farmacéutica
this compound se utiliza en la investigación farmacéutica, particularmente en el desarrollo y la prueba de métodos para la detección de adulterantes ilegales en suplementos dietéticos .
Mecanismo De Acción
Target of Action
Hydroxythiohomosildenafil is a structural analog of sildenafil . Its primary target is phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger that controls vasodilation and vascular smooth muscle relaxation .
Mode of Action
This compound, like sildenafil, works by inhibiting the PDE-5 enzyme . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases levels of cGMP. The cGMP causes smooth muscle relaxation and inflow of blood to the corpus cavernosum, leading to an erection . By inhibiting PDE-5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its effects .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the NO-cGMP pathway . In this pathway, sexual stimulation triggers the release of NO in the corpus cavernosum. NO then stimulates the production of cGMP, leading to smooth muscle relaxation and increased blood flow. By inhibiting PDE-5, this compound prevents the breakdown of cGMP, thus amplifying and prolonging the pathway’s effects .
Pharmacokinetics
Given its structural similarity to sildenafil, it’s likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal. It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route). The major metabolite has 50% of the activity as sildenafil. It is excreted primarily in feces (~80%, as metabolites) and to a lesser extent in urine (~13%) .
Result of Action
The primary result of this compound’s action is the enhancement of the erectile response in men who have erectile dysfunction . By inhibiting PDE-5 and thus prolonging the effects of cGMP, this compound promotes smooth muscle relaxation and blood inflow to the corpus cavernosum, facilitating and maintaining an erection in response to sexual stimulation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly high-fat meals, can affect the absorption of sildenafil and likely this compound . Additionally, certain medications, particularly those affecting liver enzymes, can impact the metabolism and clearance of this compound . It’s also worth noting that this compound, like other PDE-5 inhibitors, doesn’t work in the absence of sexual stimulation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Hydroxythiohomosildenafil interacts with various enzymes and proteins within the body. Its molecular formula is C23H32N6O4S2, with an average mass of 520.668 Da . The compound is structurally similar to sildenafil, suggesting that it may interact with similar biomolecules and participate in similar biochemical reactions .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It is structurally similar to sildenafil, the active ingredient in Viagra, an FDA-approved prescription drug for Erectile Dysfunction (ED) . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. Given its structural similarity to sildenafil, it is likely that this compound exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structural similarity to sildenafil, it is likely that this compound interacts with similar enzymes and cofactors and may have similar effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVSAQIQEGFWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197338 | |
| Record name | Hydroxythiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479073-82-0 | |
| Record name | Hydroxythiohomosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxythiohomosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxythiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTHIOHOMOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78074FTU80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)
![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)
![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)


